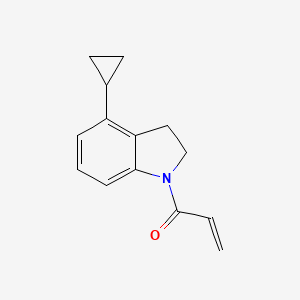

1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their structural similarity to the adenine part of ATP, making them good candidates for kinase inhibition and other biological targets .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. In the case of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, the synthesis was achieved through a condensation/cyclization reaction of (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one with (3-chlorophenyl)hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions . This method is indicative of the general approach to synthesizing such compounds, although the exact procedure for 1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography. For instance, the structure of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was determined using single-crystal X-ray diffraction studies . Additionally, Density Functional Theory (DFT) calculations are used to predict the geometry and vibrational frequencies of these molecules, as seen in the studies of related compounds . These computational studies help in understanding the electronic properties, such as the HOMO-LUMO gap, which can give insights into the reactivity of the compound.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from molecular docking studies and HOMO-LUMO analyses. For example, the molecular docking study of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone suggests that the compound might exhibit inhibitory activity against kinesin spindle protein (KSP), indicating potential biological reactivity . The HOMO-LUMO analysis also provides information on possible sites for electrophilic and nucleophilic attacks, which are crucial for understanding the chemical reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from their synthesis and structural analyses. The vibrational frequencies obtained from IR spectra and DFT studies can be used to calculate thermodynamic properties at different temperatures, providing insights into the stability and reactivity of the compound . The crystal packing and hydrogen bonding patterns observed in X-ray crystallography studies also contribute to the understanding of the compound's solid-state properties .

Scientific Research Applications

Antimicrobial and Anticancer Applications

Compounds structurally related to "1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine" have been investigated for their potential antimicrobial and anticancer properties. A study by Hafez et al. (2016) synthesized novel pyrazole derivatives that exhibited higher anticancer activity compared to doxorubicin, a reference drug, along with good to excellent antimicrobial activity. This research underscores the potential of pyrazole derivatives in developing new therapeutic agents (Hafez, Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).

Molecular Structure and Analysis

Kumarasinghe et al. (2009) focused on the structural analysis of pyrazole derivatives, demonstrating the importance of single-crystal X-ray analysis for unambiguous structure determination. Their work on 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid derivatives highlighted the role of molecular structure in understanding the properties and potential applications of these compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Fluorescence Sensing and Logic Circuits

Gao et al. (2018) reported on a novel diarylethene containing a pyrazol-5-amine derivative that exhibited excellent fluorescence sensing ability for Al3+ and Zn2+, with very low detection limits. This compound was also successfully applied in detecting these metals in actual water samples, demonstrating its utility in environmental monitoring and possibly in the development of logic circuits based on fluorescence intensity (Gao, Zhang, Li, & Pu, 2018).

Synthesis and Structural Characterization

Sharma et al. (2014) synthesized a Schiff base derived from pyrazolone and 2-aminophenol, focusing on its structural characterization through single-crystal X-ray diffraction. Their findings contribute to the broader understanding of how structural variations in pyrazole derivatives can affect their physical properties and potential applications (Sharma, Jadeja, Kant, & Gupta, 2014).

Safety And Hazards

The safety and hazards associated with this compound are not directly available from the search results. However, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product1.

Future Directions

The future directions for this compound are not directly available from the search results.

Please note that this information is based on the available search results and may not be comprehensive or completely accurate. For more detailed information, please refer to specific scientific literature or contact a chemical expert.

properties

IUPAC Name |

2-(3-chlorophenyl)-4-(3-methylphenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3/c1-11-4-2-5-12(8-11)15-10-19-20(16(15)18)14-7-3-6-13(17)9-14/h2-10H,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLZEWFAKKFQCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2526586.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-nitrophenoxy)thiophene-2-carboxamide](/img/structure/B2526587.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2526589.png)

![N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2526592.png)

![1-{4-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B2526594.png)

![2-[(4-Cyanooxan-4-yl)oxy]ethane-1-sulfonyl chloride](/img/structure/B2526596.png)

![1'-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2526597.png)

![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2526600.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2526601.png)

![2-[[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2526603.png)